molecular formula C20H20N4O3 B2986385 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one CAS No. 882000-10-4

4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one

Cat. No.: B2986385
CAS No.: 882000-10-4
M. Wt: 364.405
InChI Key: WULZNJAIOUHOGN-UHFFFAOYSA-N
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Description

4-[4-(Azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one is a synthetic small molecule featuring a phthalazin-1-one core substituted with a phenyl ring bearing an azepane (7-membered saturated heterocycle) and a nitro group at the 4- and 3-positions, respectively. This compound belongs to a class of poly(ADP-ribose) polymerase (PARP) inhibitors, which target enzymes critical for DNA repair.

Properties

IUPAC Name

4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULZNJAIOUHOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one, a compound with the molecular formula C20H20N4O3 and a molecular weight of 364.41 g/mol, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

PropertyDetails
IUPAC Name 4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
CAS Number 882000-10-4
Molecular Formula C20H20N4O3
Molecular Weight 364.41 g/mol
Purity >95%

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in neuropharmacology and cancer therapy.

  • Acetylcholinesterase Reactivation : This compound may play a role in reactivating acetylcholinesterase (AChE) inhibited by organophosphate compounds, which is crucial for treating poisoning from nerve agents. Preliminary studies suggest that new functional groups can enhance the reactivation efficacy compared to traditional oximes .
  • Antiproliferative Effects : Similar compounds have shown antiproliferative activity against multiple cancer cell lines. For instance, derivatives of phthalazinones were tested for their ability to inhibit cell growth in cancer models, demonstrating significant cytotoxic effects .

Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of phthalazine derivatives found that they could significantly reduce neuronal death in models of neurodegeneration. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Activity

In a separate study, the anticancer activity of phthalazinone derivatives was evaluated against various tumor cell lines (MGC-803, EC-109, and PC-3). The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of phthalazinone derivatives is often influenced by their structural features. The presence of an azepane ring and nitro substituents has been correlated with enhanced biological activity.

Key Findings on SAR

Structural FeatureActivity Impact
Azepane Ring Enhances binding affinity to biological targets
Nitro Group Increases reactivity and potential for bioactivation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one and key analogues:

Compound Name / ID Core Structure Phenyl Substituents Pharmacophore Modifications References
Target Compound 2H-phthalazin-1-one 4-(azepan-1-yl), 3-nitro Azepane (7-membered ring), nitro group
Olaparib (AZD2281) 2H-phthalazin-1-one 4-fluoro, 3-(4-cyclopropanecarbonylpiperazine) Piperazine, cyclopropane carbonyl, fluorine
4-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1-one 2-methylphthalazin-1-one 4-(2-hydroxyethylamino), 3-nitro Methyl group on phthalazinone, hydroxyethylamino
Homopiperazine Analogue (763111-49-5) 2H-phthalazin-1-one 4-fluoro, 3-(1,4-diazepane-1-carbonyl) 1,4-diazepane (homopiperazine), fluorine
Compound D1/D2 (Olaparib Analogues) 2H-phthalazin-1-one 4-fluoro, 3-(phenylsulfonyl piperazine) Piperazine with sulfonyl groups

Key Observations

Ring Size and Flexibility :

  • The target compound’s azepane (7-membered ring) may enhance lipophilicity and membrane permeability compared to piperazine (6-membered) derivatives like Olaparib . However, larger rings may reduce binding affinity due to steric hindrance.
  • Homopiperazine analogues (e.g., 763111-49-5) retain PARP inhibition but with unquantified potency differences .

Electron-Donating/Withdrawing Groups: The nitro group (-NO₂) in the target compound contrasts with fluorine (-F) in Olaparib.

Pharmacokinetic Implications :

  • Azepane’s lipophilicity could improve blood-brain barrier penetration but may increase off-target interactions. Piperazine derivatives like Olaparib are optimized for solubility and bioavailability via cyclopropanecarbonyl groups .
  • Sulfonyl-piperazine analogues (e.g., D1/D2) show variable solubility profiles depending on substituent bulk .

Research Findings and Implications

  • Therapeutic Potential: Azepane-containing PARP inhibitors are underexplored clinically but may offer advantages in targeting BRCA-deficient cancers, similar to Olaparib .
  • Toxicity Risks : Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), necessitating detailed toxicity profiling .
  • Crystallographic Data : Polymorphic forms of related compounds (e.g., Olaparib’s Form L) demonstrate the importance of crystalline structure in bioavailability .

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